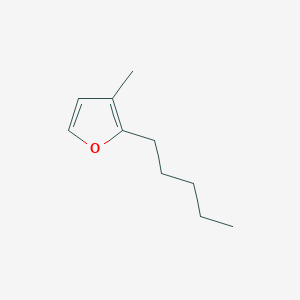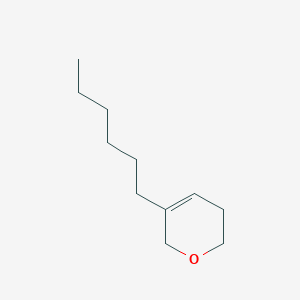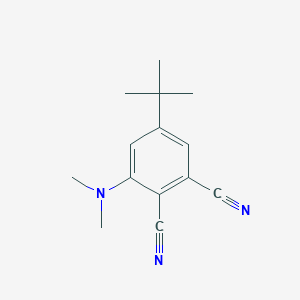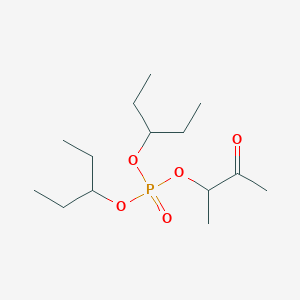
2-Oxazolidinone, 3-heptyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxazolidinone, 3-heptyl-: is a derivative of oxazolidinone, a class of synthetic antimicrobial agents. Oxazolidinones are known for their potent activity against a wide range of multidrug-resistant Gram-positive pathogens . The 3-heptyl substitution on the oxazolidinone ring introduces unique chemical properties that can be exploited in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxazolidinones can be achieved through several methods. One common approach involves the [3 + 2] coupling reaction of isocyanates and epoxides using bifunctional phase-transfer catalysts. This method can yield 2-oxazolidinones in high yields (up to 92%) under conditions such as 100°C within 12 hours . Another method involves the ring-opening of aziridines by carbon dioxide or the one-pot reaction of primary amines with epoxides and carbon dioxide .
Industrial Production Methods: Industrial production of 2-oxazolidinones often involves scalable and efficient synthetic routes. For instance, the use of microwave irradiation in a chemical paste medium has been reported to facilitate the synthesis of oxazolidinone derivatives . Additionally, palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides provides a practical approach for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2-Oxazolidinone, 3-heptyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring, leading to different functionalized products.
Substitution: N-arylation and other substitution reactions are common, where aryl groups are introduced to the oxazolidinone ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Catalysts like palladium on carbon (Pd/C) or other reducing agents.
Substitution: Aryl bromides, phosphine ligands, and bases are commonly used in palladium-catalyzed N-arylation reactions.
Major Products: The major products formed from these reactions include various substituted oxazolidinone derivatives, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
2-Oxazolidinone, 3-heptyl- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-oxazolidinone, 3-heptyl- involves the inhibition of bacterial protein synthesis. This compound binds to the ribosomal 50S subunit of bacteria, preventing the formation of a functional 70S initiation complex . This inhibition blocks the translation process, effectively stopping bacterial growth and proliferation .
Comparación Con Compuestos Similares
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone with enhanced activity and a better safety profile.
Uniqueness: 2-Oxazolidinone, 3-heptyl- stands out due to its unique 3-heptyl substitution, which can impart different chemical and biological properties compared to other oxazolidinones. This substitution can influence the compound’s pharmacokinetics, bioavailability, and overall efficacy .
Propiedades
Número CAS |
60420-23-7 |
|---|---|
Fórmula molecular |
C10H19NO2 |
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
3-heptyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H19NO2/c1-2-3-4-5-6-7-11-8-9-13-10(11)12/h2-9H2,1H3 |
Clave InChI |
RLBSEJGBKDDWNM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCN1CCOC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole;nitric acid](/img/structure/B14595479.png)
![1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole](/img/structure/B14595484.png)

![7-Oxabicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14595495.png)







![5-[(2-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14595573.png)
